Cas no 959750-83-5 (3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid)

3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid
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- インチ: 1S/C12H14N2O6/c1-12(2,3)20-11(17)13-8-4-7(10(15)16)5-9(6-8)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16)
- InChIKey: IXFJUVRBZSABBT-UHFFFAOYSA-N
- ほほえんだ: N(C1C=C(N(=O)=O)C=C(C(=O)O)C=1)C(=O)OC(C)(C)C
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508520-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6508520-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6508520-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6508520-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 10g |
$3131.0 | 2023-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685012-5g |
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid |
959750-83-5 | 98% | 5g |
¥1630.00 | 2024-04-23 | |
Enamine | EN300-6508520-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6508520-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6508520-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6508520-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |
959750-83-5 | 5g |
$2110.0 | 2023-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685012-10g |
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid |
959750-83-5 | 98% | 10g |
¥2419.00 | 2024-04-23 |
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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9. Back matter
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acidに関する追加情報
Professional Introduction to 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic Acid (CAS No. 959750-83-5)
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid, identified by its CAS number 959750-83-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a nitro group and an amino group protected by a tert-butoxycarbonyl (Boc) moiety, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties make it particularly valuable in the development of novel therapeutic agents and in the investigation of biochemical pathways.
The presence of the nitro group at the 5-position of the benzoic acid scaffold imparts distinct electronic and steric characteristics to the molecule. This functional group is well-documented for its role in modulating reactivity and biological activity, making it a popular choice for medicinal chemists seeking to fine-tune the properties of their target compounds. The Boc-protected amino group, on the other hand, provides stability during synthetic procedures while allowing for selective deprotection under mild acidic conditions, which is a common practice in multi-step organic synthesis.
In recent years, there has been a surge in research focused on nitroaromatic compounds due to their potential applications in drug discovery and material science. Specifically, 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid has been explored as a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and anticancer properties. The nitro group can be reduced to an amine, enabling further derivatization into more complex structures. This versatility has made it a staple in synthetic libraries used by pharmaceutical companies and academic researchers alike.
One of the most compelling aspects of this compound is its utility in fragment-based drug design. By leveraging its structural features, researchers can identify lead compounds that interact with biological targets with high specificity. The Boc protection ensures that the amino group remains inert until it is needed for further functionalization, allowing for controlled modifications throughout the synthetic process. This level of precision is essential when designing molecules intended for biological assays.
The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid typically involves nitration of benzoic acid followed by selective protection of the amino group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are critical for ensuring that sufficient quantities of high-quality material are available for both preclinical studies and commercial applications.
Recent studies have highlighted the importance of nitroaromatic compounds in addressing emerging therapeutic challenges. For instance, derivatives of this compound have been investigated for their potential role in modulating immune responses and combating inflammation-related diseases. The ability to modify both the nitro and amino groups allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability, which are crucial factors in drug development.
The use of computational chemistry techniques has further enhanced the understanding of how 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid behaves in different chemical environments. Molecular modeling studies have provided insights into its interactions with enzymes and receptors, guiding researchers in optimizing its pharmacological profile. These computational approaches complement traditional experimental methods, offering a more comprehensive strategy for drug discovery.
In conclusion, 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid (CAS No. 959750-83-5) is a versatile and valuable intermediate in synthetic chemistry with significant implications for pharmaceutical research. Its unique structural features enable diverse applications in drug development, fragment-based design, and biochemical investigations. As research continues to evolve, this compound is likely to remain a key component in the quest for novel therapeutic agents capable of addressing complex medical challenges.
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